molecular formula C21H26N2O4S2 B2976643 1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline CAS No. 919211-02-2

1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline

Cat. No. B2976643
CAS RN: 919211-02-2
M. Wt: 434.57
InChI Key: QAAHZDKTVYODDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. DCPIB is a potent blocker of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in cell volume regulation.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Indole Derivatives

Indole derivatives, which include structures related to "1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline," have significant biological activity. The synthesis of new derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides with 2,3-dimethylindole has been explored. These derivatives exhibit potential as biologically active compounds, with activities like enzyme inhibition and treatment of phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).

Aggregation Behavior of Indocyanine Dyes

The study of the aggregation behavior of Indocyanine Cy5 dyes, which share structural similarities with the compound of interest, reveals insights into the transition from strong to weak molecular coupling. This behavior is crucial for applications in imaging and sensor design (Berlepsch & Böttcher, 2015).

Potential Biological Applications

Cytotoxic Activity Against Cancer Cell Lines

Compounds with structures similar to "1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline" have been synthesized and tested for cytotoxic activity against human cancer cell lines. Sulfonyl substituents like 5-O-methylsulfonyl and 5-O-aminosulfonyl showed activity comparable to doxorubicin (Choi & Ma, 2010).

Indolyl Aryl Sulfones as NNRTIs

Indolyl aryl sulfones (IASs), which are structurally related to the compound of interest, have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against wild-type HIV-1 and drug-resistant mutants (Silvestri & Artico, 2005).

Water-Soluble Near-Infrared Dye for Cancer Detection

A novel water-soluble near-infrared dye developed for optical imaging demonstrates the potential for cancer detection, highlighting the versatility of indoline derivatives in biomedical applications (Pham, Medarova, & Moore, 2005).

properties

IUPAC Name

N-cyclopentyl-1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-15-7-8-20(13-16(15)2)29(26,27)23-12-11-17-14-19(9-10-21(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHZDKTVYODDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline

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